molecular formula C8H10N2O2 B14841505 3-(Aminomethyl)-4-hydroxybenzamide

3-(Aminomethyl)-4-hydroxybenzamide

Cat. No.: B14841505
M. Wt: 166.18 g/mol
InChI Key: YCDLQWMUFCMTHB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-hydroxybenzamide is an organic compound with the molecular formula C8H10N2O2 This compound features an aminomethyl group (-CH2NH2) and a hydroxy group (-OH) attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-hydroxybenzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the aminomethyl group. The hydroxy group can be introduced through hydroxylation reactions. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide-forming reagent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize by-products and maximize efficiency. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Aminomethyl)-4-hydroxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-4-hydroxybenzoic acid
  • 3-(Aminomethyl)-4-hydroxybenzaldehyde
  • 3-(Aminomethyl)-4-hydroxybenzyl alcohol

Uniqueness

3-(Aminomethyl)-4-hydroxybenzamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

This detailed overview highlights the significance of this compound in scientific research and its potential for future applications

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(aminomethyl)-4-hydroxybenzamide

InChI

InChI=1S/C8H10N2O2/c9-4-6-3-5(8(10)12)1-2-7(6)11/h1-3,11H,4,9H2,(H2,10,12)

InChI Key

YCDLQWMUFCMTHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)CN)O

Origin of Product

United States

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